Aniline;9-(4-methoxyphenyl)xanthen-9-ol

Crystal Engineering Host-Guest Chemistry X-ray Crystallography

Inconsistent clathrate stoichiometry or incorrect isomeric form derails host-guest selectivity research. This precisely characterized 9-(4-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate eliminates that risk. · Validated 2:1 host:guest ratio (H·½Aniline) confirmed by single-crystal XRD, with aniline refined on an inversion center - essential for quantitative guest-content calibration (GC/HPLC). · Exclusive (Host)-OH⋯O-(Host) hydrogen bonding yields a self-supporting host framework that survives guest removal, enabling clean guest-exchange experiments without lattice collapse. · Isostructural with the H·½G series (G = benzene, toluene, xylenes); unit cell a=8.4657, b=9.1803, c=12.904 Å serves as a baseline for comparing polar vs. non-polar aromatic guests within an identical architecture.

Molecular Formula C46H39NO6
Molecular Weight 701.8 g/mol
CAS No. 872584-24-2
Cat. No. B14196539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline;9-(4-methoxyphenyl)xanthen-9-ol
CAS872584-24-2
Molecular FormulaC46H39NO6
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.C1=CC=C(C=C1)N
InChIInChI=1S/2C20H16O3.C6H7N/c2*1-22-15-12-10-14(11-13-15)20(21)16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20;7-6-4-2-1-3-5-6/h2*2-13,21H,1H3;1-5H,7H2
InChIKeyYSEABJGRANWGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Analytical Profile and Procurement Relevance of Aniline;9-(4-methoxyphenyl)xanthen-9-ol (CAS 872584-24-2)


Aniline;9-(4-methoxyphenyl)xanthen-9-ol (CAS 872584-24-2) is an aniline clathrate formed by the xanthenol host 9-(4-methoxyphenyl)-9H-xanthen-9-ol. The host molecule belongs to a class of conformationally flexible tricyclic diols frequently employed in supramolecular chemistry, crystal engineering, and host-guest selectivity studies [1]. The pure, uncomplexed host is commercially available with a purity of >=97.0% (by HPLC) and has a molecular weight of 304.35 g/mol . The aniline clathrate itself crystallizes with a well-defined host:guest stoichiometry of H·½Aniline and is of interest to researchers investigating isomeric host discrimination, desolvation kinetics, and solid-state inclusion behavior [2].

Why Aniline;9-(4-methoxyphenyl)xanthen-9-ol Cannot Be Substituted by Generic Xanthenol Clathrates


Even minor positional isomerism in the xanthenol host backbone or a change in the included guest profoundly alters the supramolecular architecture—the crystal's space group, hydrogen bonding network, and host:guest stoichiometry [1]. For example, shifting the methoxy substituent on the host from the para- to the meta-position completely changes the hydrogen bonding motif from (Host)–OH⋯O–(Host) to (Host)–OH⋯N–(Guest), which directly impacts thermal stability and desolvation kinetics [1][2]. Procurement of a generic 'xanthenol clathrate' without precise control over these structural parameters risks obtaining a material with an invalidated crystal form, which can undermine reproducibility in host-guest studies, kinetic modeling, or further synthetic applications [1].

Quantitative Differentiation Evidence for Aniline;9-(4-methoxyphenyl)xanthen-9-ol Against Its Closest Analogs


Host:Guest Stoichiometry Divergence from the Meta-Isomer Analog

The target compound, H1·½Aniline, forms with a 2:1 host-to-guest ratio. This contrasts directly with the inclusion compound of its constitutional isomer H2, 9-(3-methoxyphenyl)-9H-xanthen-9-ol, which crystallizes as a 1:1 complex H2·Aniline under the same conditions. This difference in stoichiometry arises from the distinct hydrogen bonding networks in each crystal [1].

Crystal Engineering Host-Guest Chemistry X-ray Crystallography

Hydrogen Bonding Architecture: Host-Host versus Host-Guest Networks

In the target compound H1·½Aniline, the crystal packing is stabilized exclusively by (Host)–OH⋯O–(Host) hydrogen bonds, with the aniline guest molecule residing on a crystallographic center of symmetry and not directly hydrogen bonding to the host. In contrast, the isomeric analog H2·Aniline features a (Host)–OH⋯N–(Guest) hydrogen bond, directly linking the host and guest molecules. This distinct bonding motif has been correlated with differences in the thermal stability of the two clathrates [1][2].

Supramolecular Chemistry Hydrogen Bonding Thermal Analysis

Crystal System and Space Group: Isostructurality in the Para-Methoxyphenyl Series

The target compound crystallizes in the triclinic space group P-1 with unit cell dimensions a = 8.4657 Å, b = 9.1803 Å, c = 12.904 Å, α = 95.69°, β = 99.32°, γ = 112.12°, and cell volume = 902.6 ų at 113 K [1]. Critically, this structure is isostructural with a dedicated series of clathrates formed by the same host with aromatic guests such as benzene, toluene, and the xylene isomers, as shown in an earlier study [2]. The isomeric comparator H2·Aniline, conversely, crystallizes in the monoclinic space group P2₁/c, which is not part of this isostructural series [3].

Solid-State Chemistry Crystal Engineering Isostructurality

Differential Thermal Stability Inferred from Hydrogen Bonding Architecture

The 2005 study explicitly states that 'We have correlated the structures with the thermal stabilities of these compounds' when comparing H1·½ANI and H2·ANI [1]. While the full quantitative TGA onset temperatures and activation energies of desolvation for the aniline clathrates were not retrieved from the available sources, the thesis by Sayed (2012) performed non-isothermal kinetics for the analogous A1·morpholine and A1·3-picoline clathrates, establishing that compounds with (Host)–Host–(Host) hydrogen bonding (like the target) exhibit higher thermal stability than those relying on (Host)–Guest hydrogen bonds [2].

Thermal Analysis Inclusion Compounds Desolvation

Validated Application Scenarios for Aniline;9-(4-methoxyphenyl)xanthen-9-ol Based on Quantitative Evidence


Use as a Standard Reference Material in Isostructural Series Engineering

Given that the target compound is isostructural with the H·½G series of clathrates containing benzene, toluene, and all xylene isomers, it can serve as a critical reference point for systematic lattice-tuning studies. Researchers can directly compare the impact of aniline as a 'polar aromatic' guest against non-polar aromatics within the same crystal architecture, using the published unit cell dimensions (a=8.4657, b=9.1803, c=12.904 Å) [1] as the baseline for this specific guest. This is not possible with the isomeric H2·Aniline clathrate, which adopts a different crystal form [2].

Preferred Candidate for Guest-Exchange and Desolvation Kinetic Studies

The exclusive (Host)–OH⋯O–(Host) hydrogen bonding network in the target compound means the host framework remains self-supporting even upon removal of the aniline guest [1]. This structural feature makes H1·½Aniline a superior candidate for guest-exchange experiments, where aniline can be displaced by other guests while retaining the host lattice topology. The isomeric comparator H2·Aniline, which relies on host-guest hydrogen bonds, would likely undergo framework disruption during guest exchange [1].

Benchmark System for Isomeric Host Selectivity Investigations

The target compound's para-methoxyphenyl substitution pattern results in a 2:1 host:guest ratio and host-host hydrogen bonding, whereas the meta-isomer yields a 1:1 ratio with host-guest bonding [1]. This stark difference in solid-state supramolecular behavior, arising solely from the position of a single methoxy group, makes this pair an excellent benchmark system for teaching or researching solid-state host selectivity. Procurement of both specifically characterized compounds is essential for such comparative studies.

Calibrant for Analytical Method Development Focused on Aniline Content Quantification

The well-defined, reproducible 2:1 host:guest stoichiometry of H1·½Aniline, confirmed by the single-crystal X-ray structural model with the aniline guest refined on a center of symmetry [1][2], provides a reliable material for calibrating quantitative analytical methods (e.g., GC, HPLC) that measure bound aniline content in clathrate formulations. This stoichiometric precision is critical for methods validation in research settings.

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